Methazole

Description

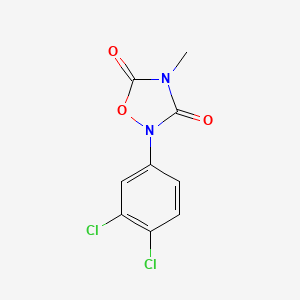

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O3/c1-12-8(14)13(16-9(12)15)5-2-3-6(10)7(11)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUUNMYPIBZBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(OC1=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O3 | |

| Record name | METHAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040293 | |

| Record name | Methazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methazole appears as colorless crystals to light tan solid. Non corrosive. Herbicide., White solid; Technical material: Light tan solid; [HSDB] | |

| Record name | METHAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes before boiling | |

| Record name | CHLORMETHAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

@ 25 °C: 1.5 MG/L WATER, 40 G/L ACETONE, 6.5 G/L METHANOL, 55 G/L XYLENE, @ 25 °C in ethanol approx equal to 1.0% wt/wt | |

| Record name | CHLORMETHAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.24 at 25 °C | |

| Record name | CHLORMETHAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000001 [mmHg], 133 uPa at 25 °C | |

| Record name | Methazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORMETHAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

20354-26-1 | |

| Record name | METHAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20354-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methazole [ANSI:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020354261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dichlorophenyl)-4-methyl-1,2,4-oxadiazolidinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORMETHAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E35M7EMD3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORMETHAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

123-124 °C | |

| Record name | CHLORMETHAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Methimazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methimazole, a thioamide-class drug, is a cornerstone in the management of hyperthyroidism. Its primary mechanism of action involves the inhibition of thyroid hormone synthesis, making it a critical area of study for endocrinology and drug development.[1][2][3] This technical guide provides a comprehensive overview of the core chemical and physical properties of Methimazole, complete with detailed experimental protocols and visual representations of its mechanism of action and analytical workflows.

Chemical Identity and Structure

Methimazole is chemically known as 1-methyl-1H-imidazole-2-thione.[1] Its structure consists of a five-membered imidazole ring with a methyl group at the first nitrogen atom and a thione group at the second carbon atom.[3]

Table 1: Chemical Identification of Methimazole

| Identifier | Value |

| IUPAC Name | 1-methyl-1H-imidazole-2-thione[1] |

| Synonyms | Thiamazole, Tapazole, Mercazolyl[1] |

| CAS Number | 60-56-0[1] |

| Chemical Formula | C₄H₆N₂S[1] |

| Molecular Weight | 114.17 g/mol [1] |

| InChI Key | PMRYVIKBURPHAH-UHFFFAOYSA-N[1] |

| SMILES | CN1C=CNC1=S[1] |

Physical and Chemical Properties

The physical and chemical characteristics of Methimazole are crucial for its formulation, delivery, and biological activity.

Table 2: Physical and Chemical Properties of Methimazole

| Property | Value | Reference |

| Physical State | White to pale buff crystalline powder | [4][5] |

| Melting Point | 143-148 °C | [1][6][7] |

| Boiling Point | 280 °C (with some decomposition) | [1] |

| Solubility | Freely soluble in water, ethanol, and chloroform; slightly soluble in ether and benzene. | [4][6][8] |

| pKa | ~12.37 (Predicted) | [9] |

Mechanism of Action: Inhibition of Thyroid Peroxidase

Methimazole exerts its therapeutic effect by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[2][3][10] TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form thyroxine (T4) and triiodothyronine (T3).[3][11] Methimazole acts as a substrate for TPO, thereby competitively inhibiting the iodination process.[10]

Figure 1: Signaling pathway of Methimazole's inhibition of thyroid hormone synthesis.

Experimental Protocols

Determination of Melting Point

The melting point of Methimazole can be determined using a capillary melting point apparatus.

References

- 1. Methimazole | C4H6N2S | CID 1349907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiamazole - Wikipedia [en.wikipedia.org]

- 3. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Methimazole - LKT Labs [lktlabs.com]

- 7. nbinno.com [nbinno.com]

- 8. Buy Methimazole | 60-56-0 | >98% [smolecule.com]

- 9. Methimazole CAS#: 60-56-0 [m.chemicalbook.com]

- 10. What is the mechanism of Methimazole? [synapse.patsnap.com]

- 11. droracle.ai [droracle.ai]

Methimazole's Inhibition of Thyroid Peroxidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methimazole is a cornerstone therapy for hyperthyroidism, exerting its therapeutic effect through the potent and specific inhibition of thyroid peroxidase (TPO). This technical guide provides an in-depth examination of the molecular mechanisms underpinning this inhibition. We will explore the structure and function of TPO, the kinetics and nature of its interaction with methimazole, and the downstream effects on thyroid hormone synthesis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to Thyroid Peroxidase and Thyroid Hormone Synthesis

Thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), are critical regulators of metabolism, growth, and development. Their synthesis is a multi-step process that occurs in the thyroid follicles and is critically dependent on the enzymatic activity of thyroid peroxidase (TPO).[1][2] TPO is a transmembrane glycoprotein located on the apical membrane of thyroid follicular cells. It is a heme-containing peroxidase that catalyzes the initial and rate-limiting steps of thyroid hormone synthesis: the oxidation of iodide and the subsequent iodination of tyrosine residues on the thyroglobulin protein.[1][3] TPO also catalyzes the coupling of these iodinated tyrosines to form T3 and T4.[1]

The catalytic activity of TPO is dependent on hydrogen peroxide (H₂O₂) as an oxidizing agent. The overall process of thyroid hormone synthesis is tightly regulated by the hypothalamic-pituitary-thyroid axis, with thyroid-stimulating hormone (TSH) from the pituitary gland stimulating TPO gene expression and activity.

Methimazole: Mechanism of Action

Methimazole (1-methyl-2-mercaptoimidazole) is a thionamide antithyroid drug that effectively reduces the synthesis of thyroid hormones.[2][4] Its primary mechanism of action is the direct inhibition of thyroid peroxidase.[5] By binding to the active site of TPO, methimazole prevents the enzyme from catalyzing the iodination of tyrosine residues on thyroglobulin and the subsequent coupling reactions.[1][2] This leads to a dose-dependent decrease in the production of T4 and T3. It is important to note that methimazole does not inhibit the release of pre-formed thyroid hormones.[3] Some studies suggest that methimazole binds irreversibly to TPO at its active site.[4]

The inhibitory effect of methimazole is potent. In vitro studies using rat thyroid microsomes have reported an IC50 value of 0.11 μM for TPO inhibition.[6] Another study, using the related enzyme lactoperoxidase (LPO), which shares significant homology with TPO, determined an IC50 of approximately 8.84 μM for methimazole.[7]

Quantitative Data on Methimazole Inhibition

The following table summarizes key quantitative data from various studies on the inhibition of thyroid peroxidase and related enzymes by methimazole.

| Parameter | Enzyme Source | Substrate/Assay | Value | Reference |

| IC50 | Rat Thyroid Microsomes | Amplex UltraRed | 0.11 μM | [6] |

| IC50 | Lactoperoxidase (LPO) | ABTS Oxidation | ~7.0 μM | [7] |

| IC50 | Lactoperoxidase (LPO) | Iodination of L-tyrosine | 5.2 μM | [8] |

| IC50 | Lactoperoxidase (LPO) | ABTS Oxidation | 8.84 μM | [7] |

| Binding Free Energy (MM-PBSA) | Human TPO (modeled) | - | -11.05 kcal/mol | |

| Binding Free Energy (MM-GBSA) | Human TPO (modeled) | - | -9.43 kcal/mol |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of thyroid peroxidase by methimazole.

Expression and Purification of Recombinant Human Thyroid Peroxidase (hTPO)

The study of TPO inhibition is greatly facilitated by the availability of purified, active enzyme. Recombinant hTPO can be expressed in various systems, including mammalian cells (e.g., AD293) and insect cells.[9][10][11]

Protocol for Secretory Expression in AD293 Mammalian Cells (Adapted from Kaur et al., 2018):

-

Gene Construction: The cDNA sequence of the extracellular domain of human TPO is cloned into a mammalian expression vector. For secreted expression, a signal peptide sequence (e.g., from Gaussia luciferase) can be incorporated at the N-terminus.[9]

-

Transfection: The expression vector is transfected into AD293 cells using a suitable transfection reagent.

-

Cell Culture and Expression: Transfected cells are cultured in serum-free medium to facilitate purification. The secreted recombinant hTPO is harvested from the culture medium.

-

Purification: The harvested medium is subjected to a series of chromatography steps. A common approach involves affinity chromatography using a specific anti-TPO monoclonal antibody column, followed by ion-exchange chromatography for further purification.[12]

-

Analysis: The purity and identity of the recombinant hTPO are confirmed by SDS-PAGE, Western blotting using anti-TPO antibodies, and mass spectrometry.[12][9] The relative molecular mass of recombinant hTPO is approximately 105 kDa.[9]

Thyroid Peroxidase Activity Assays

This is a high-throughput, fluorescence-based assay for measuring peroxidase activity.

Materials:

-

Purified recombinant TPO or thyroid microsomes

-

Methimazole and other test compounds

-

Amplex® UltraRed reagent (e.g., Thermo Fisher Scientific)

-

Hydrogen peroxide (H₂O₂)

-

Potassium Phosphate Buffer (200 mM, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure (Adapted from a standard protocol): [13]

-

Compound Plating: Prepare serial dilutions of methimazole in DMSO. Add 2 µL of each dilution to the wells of the 96-well plate. Include a DMSO-only vehicle control.

-

Enzyme Addition: Prepare a working solution of TPO (e.g., 12.5 µg/mL total protein from thyroid microsomes) in potassium phosphate buffer. Add 100 µL of the TPO solution to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Prepare a reaction mixture containing 25 µM Amplex® UltraRed and 300 µM H₂O₂ in potassium phosphate buffer. Add 100 µL of this mixture to each well to start the reaction.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of methimazole relative to the vehicle control and determine the IC50 value.

This is a classic colorimetric assay for peroxidase activity based on the oxidation of guaiacol.

Materials:

-

Purified recombinant TPO or thyroid microsomes

-

Methimazole

-

Guaiacol solution (e.g., 33 mM)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 0.27 mM)

-

Sucrose buffer (e.g., 33 mM, pH 7.4)

-

Spectrophotometer

Procedure (Adapted from Jomaa et al.): [14]

-

Reaction Mixture Preparation: In a cuvette, mix 180 µL of buffer, 100 µL of guaiacol solution, and 40 µL of TPO solution.

-

Inhibitor Addition: For inhibition studies, add the desired concentration of methimazole to the reaction mixture.

-

Reaction Initiation: Place the cuvette in the spectrophotometer and start the reaction by adding 100 µL of H₂O₂ solution.

-

Measurement: Record the change in absorbance at 470 nm every minute for a total of 3 minutes.

-

Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time plot. Calculate the percent inhibition for each methimazole concentration.

Determining Inhibition Kinetics

To determine the mode of inhibition (e.g., competitive, non-competitive), TPO activity assays are performed with varying concentrations of both the substrate (e.g., iodide or guaiacol) and the inhibitor (methimazole). The data are then plotted using methods such as Lineweaver-Burk or Dixon plots to determine the inhibition constant (Ki) and the type of inhibition.

Signaling Pathways and Logical Relationships

The synthesis of thyroid hormones is a complex process involving multiple steps, many of which are regulated by intricate signaling pathways.

Thyroid Hormone Synthesis Pathway and Methimazole's Point of Inhibition

The following diagram illustrates the key steps in thyroid hormone synthesis within the thyroid follicular cell and the point at which methimazole exerts its inhibitory effect.

References

- 1. scbt.com [scbt.com]

- 2. Adverse events of the thyroid peroxidase inhibitor methimazole in the treatment of hyperthyroidism: a comprehensive analysis from the first quarter of 2004 to the first quarter of 2025 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ANTI-THYROID DRUGS - Some Thyrotropic Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual binding mode of antithyroid drug methimazole to mammalian heme peroxidases – structural determination of the lactoperoxidase–methimazole complex at 1.97 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification of recombinant human thyroid peroxidase (hTPO) from AD293 mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification and characterization of a recombinant human thyroid peroxidase expressed in insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. genscript.com [genscript.com]

- 12. Recombinant human Thyroid Peroxidase (rTPO) TechNotes [hytest.fi]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

In-Vivo Pharmacokinetics and Metabolism of Methimazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methimazole is a thionamide antithyroid agent pivotal in the management of hyperthyroidism, particularly Graves' disease. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile and metabolic fate within the body. This technical guide provides a comprehensive overview of the in-vivo absorption, distribution, metabolism, and excretion (ADME) of methimazole. It is designed to be a resource for researchers and professionals in drug development, offering detailed experimental methodologies, quantitative pharmacokinetic data, and visualizations of key pathways to support further investigation and application of this critical therapeutic agent.

Pharmacokinetics of Methimazole

Methimazole is readily absorbed orally, exhibiting predictable pharmacokinetic behavior with some interindividual variability. Its disposition is characterized by minimal protein binding and extensive hepatic metabolism.

Absorption

Following oral administration, methimazole is rapidly and extensively absorbed from the gastrointestinal tract.[1] Peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours (Tmax).[2] The absolute bioavailability of methimazole is high, with a mean of approximately 93% when administered in a fasting state.[3]

Distribution

Methimazole exhibits minimal binding to plasma proteins, with less than 10% of the drug being bound.[1][2] This low level of protein binding contributes to its distribution into various tissues. The apparent volume of distribution is approximately 0.4 L/kg.[1] Notably, methimazole concentrates in the thyroid gland, which is a key factor in its prolonged therapeutic effect despite a relatively short plasma half-life.[4]

Metabolism

The liver is the primary site of methimazole metabolism, where it undergoes transformation primarily through the cytochrome P450 (CYP) enzyme system. The main isoforms responsible for its metabolism are CYP1A2 and CYP2C9.[2] Genetic polymorphisms in these enzymes can lead to interindividual variations in methimazole metabolism and, consequently, its clinical efficacy.[2] The major metabolic pathway involves the oxidation of the sulfur atom. Key metabolites that have been identified include 3-methyl-2-thiohydantoin and N-methyl-imidazole.[5] In rats, glucuronidation has also been reported as a significant metabolic pathway.[5]

Excretion

Methimazole and its metabolites are primarily eliminated from the body via the kidneys. Approximately 10% to 15% of an administered dose is excreted in the urine as the unchanged parent drug.[2] The remainder is excreted as various metabolites.[2] The elimination half-life of methimazole in euthyroid individuals typically ranges from 4 to 6 hours.[2] However, this can be slightly prolonged in patients with hepatic impairment.[6]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of methimazole in humans.

Table 1: Pharmacokinetic Parameters of Methimazole in Healthy Adults

| Parameter | Value | Reference(s) |

| Bioavailability (F) | ~93% | [3] |

| Tmax (Time to Peak Plasma Concentration) | 1 - 2 hours | [2] |

| Cmax (Peak Plasma Concentration) | Dose-dependent | - |

| Volume of Distribution (Vd) | ~0.4 L/kg | [1] |

| Plasma Protein Binding | < 10% | [1][2] |

| Elimination Half-life (t½) | 4 - 6 hours | [2] |

| Clearance (CL) | Varies with thyroid state | [7] |

Table 2: Influence of Thyroid State on Methimazole Pharmacokinetics

| Parameter | Hyperthyroid Patients | Euthyroid Subjects | Reference(s) |

| Elimination Half-life (t½) | ~6 hours | 2 - 3 hours | [7] |

| Total Clearance | Lower | Higher | [7] |

| Bioavailability | ~0.5 | >1 | [7] |

Metabolic Pathways and Experimental Workflows

Methimazole Metabolism Pathway

The metabolic conversion of methimazole primarily occurs in the liver, involving oxidation and other enzymatic reactions. The following diagram illustrates the key metabolic transformations.

Experimental Workflow for Methimazole Quantification in Plasma

The quantification of methimazole in biological matrices is crucial for pharmacokinetic studies. A typical workflow for analysis using High-Performance Liquid Chromatography (HPLC) is depicted below.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic and metabolism studies. The following sections provide protocols for key experiments.

Quantification of Methimazole in Human Plasma by HPLC-UV

This protocol describes a method for the determination of methimazole in human plasma using HPLC with UV detection.

a. Sample Preparation (Liquid-Liquid Extraction)

-

To 1.0 mL of human plasma in a glass tube, add a suitable internal standard.

-

Add 5.0 mL of ethyl acetate.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a 20 µL aliquot into the HPLC system.

b. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to a suitable value, e.g., 6.8) in an isocratic or gradient elution. A typical starting point is a 20:80 (v/v) ratio of acetonitrile to buffer.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector set at a wavelength of 254 nm.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

c. Method Validation The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[8][9]

In Vitro Metabolism of Methimazole using Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability of methimazole in human liver microsomes.

a. Incubation Procedure

-

Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (e.g., 100 mM, pH 7.4).

-

Add methimazole to the reaction mixture to achieve the desired final concentration (e.g., 1 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-generating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the remaining concentration of methimazole using a validated analytical method (e.g., LC-MS/MS).

b. Data Analysis

-

Plot the natural logarithm of the percentage of remaining methimazole against time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the in vitro intrinsic clearance (CLint) using the appropriate equations.

Thyroid Peroxidase (TPO) Inhibition Assay

This in vitro assay is used to determine the inhibitory effect of methimazole on thyroid peroxidase activity.

a. Assay Procedure

-

Prepare a reaction mixture in a 96-well plate containing a phosphate buffer (pH 7.4), a substrate for TPO (e.g., Amplex® UltraRed reagent), and hydrogen peroxide (H₂O₂).[10]

-

Add varying concentrations of methimazole to the wells.

-

Initiate the reaction by adding a preparation of thyroid microsomes containing TPO.

-

Incubate the plate at room temperature, protected from light, for a specified period (e.g., 30 minutes).[10]

-

Measure the fluorescence or absorbance of the product formed using a plate reader at the appropriate wavelength.

b. Data Analysis

-

Calculate the percentage of TPO inhibition for each concentration of methimazole compared to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the methimazole concentration.

-

Determine the IC50 value (the concentration of methimazole that causes 50% inhibition of TPO activity) from the dose-response curve.

In Vivo Pharmacokinetic Study in a Rat Model

This protocol describes a basic framework for conducting a pharmacokinetic study of methimazole in rats.

a. Animal Dosing and Sampling

-

Use an appropriate strain of rats (e.g., Sprague-Dawley or Wistar).[11][12]

-

Administer a single oral or intravenous dose of methimazole to the rats.

-

At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing, collect blood samples from a suitable site (e.g., tail vein or retro-orbital sinus) into tubes containing an anticoagulant.

-

Process the blood samples to obtain plasma by centrifugation.

-

Store the plasma samples at -80°C until analysis.

b. Sample Analysis

-

Analyze the plasma samples for methimazole concentrations using a validated bioanalytical method, such as LC-MS/MS or HPLC-UV.

c. Pharmacokinetic Analysis

-

Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t½, CL (Clearance), and Vd (Volume of Distribution).

Conclusion

This technical guide provides a detailed overview of the in-vivo pharmacokinetics and metabolism of methimazole, supported by quantitative data and established experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of antithyroid therapies. A thorough understanding of methimazole's ADME properties is fundamental to optimizing its clinical use and exploring novel therapeutic strategies. Further research into the genetic and environmental factors influencing its metabolism will continue to refine our ability to personalize treatment and enhance patient outcomes.

References

- 1. Methimazole pharmacology in the rat: studies using a newly developed radioimmunoassay for methimazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jptcp.com [jptcp.com]

- 3. researchgate.net [researchgate.net]

- 4. A method for the determination of total and reduced methimazole in various biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijbpas.com [ijbpas.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 10. benchchem.com [benchchem.com]

- 11. assets.hpra.ie [assets.hpra.ie]

- 12. mona.uwi.edu [mona.uwi.edu]

The Structural Elucidation and Characterization of Methimazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methimazole (1-methyl-1,3-dihydro-2H-imidazole-2-thione) is a crucial therapeutic agent in the management of hyperthyroidism. Its efficacy is intrinsically linked to its unique chemical structure and properties. This technical guide provides a comprehensive overview of the structural elucidation and characterization of Methimazole, detailing the spectroscopic and crystallographic methodologies employed. It serves as a resource for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, tabulated data for easy reference, and visual representations of its chemical structure, analytical workflow, and mechanism of action.

Introduction

Methimazole, a thionamide drug, effectively inhibits the synthesis of thyroid hormones, making it a cornerstone in the treatment of Graves' disease and other hyperthyroid conditions.[1] A thorough understanding of its structural and chemical characteristics is paramount for quality control, new formulation development, and for elucidating its biological activity. This guide will delve into the key analytical techniques used to confirm the identity, purity, and structure of Methimazole.

Physicochemical Properties

Methimazole is a white to pale buff crystalline powder with a faint characteristic odor.[2] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄H₆N₂S | [1] |

| Molecular Weight | 114.17 g/mol | [1] |

| Melting Point | 144-146 °C | [3] |

| Solubility | Freely soluble in water, alcohol, and chloroform; slightly soluble in ether, petroleum ether, and benzene. | [2] |

| Appearance | White to yellowish crystalline powder. | [3] |

| CAS Number | 60-56-0 | [3] |

Structural Elucidation and Characterization

The definitive structure of Methimazole has been established through a combination of spectroscopic and crystallographic methods.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of Methimazole.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of Methimazole in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 (adjust for desired signal-to-noise ratio).

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse program.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Reference: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

¹H and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃) [2]

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.63 | Singlet | N-CH₃ | |

| 6.70 | Singlet | H₄ and H₅ of the imidazole ring |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| 34.1 | N-CH₃ | |

| 124.6 | C₅ | |

| 130.4 | C₄ | |

| 140.2 | C=S (Thione) |

FTIR spectroscopy provides information about the functional groups present in the Methimazole molecule.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of Methimazole (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the powdered sample directly onto the ATR crystal.

-

-

Instrumentation: A standard FTIR spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Key FTIR Absorption Bands [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 2450 | Broad, Weak | -SH (thiol tautomer, minor contributor) |

| 1580 | Strong | C=N stretching |

| 1466, 1570, 1271 | - | Fingerprint region, characteristic of Methimazole |

Mass spectrometry is used to determine the molecular weight of Methimazole and to study its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer, typically with an Electron Impact (EI) or Electrospray Ionization (ESI) source.

-

Sample Introduction: The sample can be introduced directly via a solids probe or, if coupled with a chromatography system, as an eluent from a Gas Chromatography (GC) or Liquid Chromatography (LC) column.

-

EI-MS Parameters:

-

Ionization Energy: 70 eV.

-

-

Data Acquisition: Scan the mass-to-charge ratio (m/z) over a relevant range (e.g., 50-200 amu).

Mass Spectrometry Data [2]

| m/z | Interpretation |

| 114 | Molecular ion (M⁺) |

UV-Vis spectroscopy provides information about the electronic transitions within the Methimazole molecule.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of Methimazole in a suitable solvent (e.g., 0.1N Sulfuric Acid or a neutral aqueous solution).

-

Instrumentation: A standard UV-Vis spectrophotometer.

-

Acquisition Parameters:

-

Wavelength Range: 200-400 nm.

-

Blank: Use the same solvent as a blank for baseline correction.

-

UV Absorption Maxima (λmax) [2]

| Solvent | λmax (nm) |

| 0.1N Sulfuric Acid | 211, 251.5 |

| Neutral Aqueous Solution | 251.5 |

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of Methimazole suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a controlled temperature (often at low temperatures to reduce thermal vibrations).

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

Crystallographic Data

Methimazole is known to exist in different polymorphic forms. The crystal structure of a charge transfer complex of Methimazole with iodine has been solved, revealing important insights into its mechanism of action.[4][5] Additionally, related substances and impurities of Methimazole have been characterized by single-crystal X-ray diffraction, providing crucial information for drug purity and stability studies.[6]

Synthesis of Methimazole

A common synthetic route to Methimazole involves the reaction of aminoacetaldehyde diethyl acetal with methyl isothiocyanate, followed by acid-catalyzed cyclization.[7]

Mechanism of Action

Methimazole's therapeutic effect stems from its ability to inhibit thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones (T3 and T4).[1]

Conclusion

The structural elucidation and characterization of Methimazole are well-established through a combination of powerful analytical techniques. This guide has provided a consolidated overview of the key physicochemical properties, spectroscopic data, and crystallographic information. The detailed experimental protocols and visual diagrams are intended to serve as a valuable resource for professionals in the fields of pharmaceutical research and development. A thorough understanding of Methimazole's structure and properties is fundamental to ensuring its quality, safety, and efficacy as a therapeutic agent.

References

- 1. Methimazole synthesis - chemicalbook [chemicalbook.com]

- 2. droracle.ai [droracle.ai]

- 3. Development of a high-performance liquid chromatography-tandem mass spectrometric method for the determination of Methimazole in human blood matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Methimazole? [synapse.patsnap.com]

- 5. CN105541724A - Preparation method of methimazole - Google Patents [patents.google.com]

- 6. CN107162983B - Synthesis and refining method of methimazole - Google Patents [patents.google.com]

- 7. Interaction of methimazole with I2: X-ray crystal structure of the charge transfer complex methimazole-I2. implications for the mechanism of action of methimazole-based antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Cellular Effects of Methimazole: A Technical Guide for Researchers

Abstract

Methimazole (MMI) is a cornerstone therapeutic agent for hyperthyroidism, primarily acting by inhibiting thyroid hormone synthesis. Beyond its well-established role in blocking thyroperoxidase (TPO), in-vitro studies have revealed a complex and multifaceted profile of cellular effects. This technical guide provides an in-depth overview of the known cellular impacts of methimazole, synthesizing data from numerous studies to offer a comprehensive resource for researchers, scientists, and drug development professionals. We consolidate quantitative data on its effects on cell proliferation, apoptosis, oxidative stress, immunomodulation, and gene expression into structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and critical signaling pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of methimazole's cellular mechanisms.

Introduction

Methimazole, a thionamide drug, effectively reduces the synthesis of thyroid hormones by targeting and inhibiting thyroperoxidase (TPO), the key enzyme in thyroid hormone production.[1][2] While this is its primary mechanism of action in a clinical setting, a growing body of in-vitro research has demonstrated that methimazole exerts a wide range of other cellular effects. These include immunomodulatory, anti-proliferative, and antioxidant or pro-oxidant activities, depending on the cellular context and concentration.[3][4][5] Understanding these diverse effects is crucial for elucidating its full therapeutic potential and potential off-target impacts. This guide aims to provide a detailed technical summary of these in-vitro cellular effects, supported by experimental data and methodological insights.

Effects on Cell Proliferation and Cell Cycle

Methimazole has demonstrated significant effects on the proliferation and cell cycle progression of various cell types, most notably thyroid follicular cells.

Key Findings:

-

In FRTL-5 thyrocytes, methimazole has been shown to inhibit cell proliferation.[6]

-

This inhibition is associated with a persistent arrest of cells in the S-phase of the cell cycle.[6]

-

Consequently, a decrease in the proportion of cells in the G0/G1 and G2/M phases is observed.[6]

-

Interestingly, some earlier studies using tritiated thymidine uptake assays suggested a stimulatory effect on proliferation, a discrepancy now understood to be a potential artifact of the assay, as an increase in S-phase cells does not necessarily equate to completion of the cell cycle and cell division.[5][6]

-

In human peripheral blood lymphocytes, methimazole (at concentrations of 10-100 µmol/L) has been shown to enhance mitogen-stimulated T-cell proliferation.[7] At a higher concentration of 114.2 µg/mL, methimazole caused a mean increase of 632% in [3H]thymidine incorporation in mitogen-stimulated lymphocytes.[8]

Quantitative Data Summary:

| Cell Line/Type | Methimazole Concentration | Duration | Effect on Proliferation | Assay Used | Reference |

| FRTL-5 Thyrocytes | Not specified | 96 hrs | Inhibition | Cell Counting, Flow Cytometry | [6] |

| Human Peripheral Blood T-cells | 10-100 µmol/L | 24-60 hrs | Enhanced mitogen-stimulated proliferation | Not specified | [7] |

| Human Lymphocytes | 114.2 µg/mL | Not specified | 632% mean increase in [3H]thymidine incorporation | [3H]thymidine incorporation | [8] |

| Human Lymphocytes | 20 µg/mL | 12-16 hrs | Augmentation of NK cell activity | Cytotoxicity Assay | [8] |

Induction of Apoptosis

Methimazole has been implicated in the induction of apoptosis, particularly in lymphocytes, which may contribute to its immunomodulatory effects in autoimmune thyroid diseases like Graves' disease.

Key Findings:

-

Treatment with methimazole leads to an increase in apoptotic cells in peripheral blood lymphocytes of patients with Graves' disease.[9]

-

Higher doses of methimazole correlate with a greater increase in lymphocyte apoptosis.[9]

-

The pro-apoptotic mechanism may involve the Fas-FasL pathway and direct interactions with the mitochondrial membrane.[9]

Quantitative Data Summary:

| Cell Type | Condition | Effect on Apoptosis | Reference |

| Peripheral Blood Lymphocytes | Methimazole treatment in GD patients | Positive correlation between MMI dose and apoptosis rate | [9] |

Oxidative Stress and Antioxidant Properties

Methimazole's impact on cellular redox status is complex, exhibiting both antioxidant and, under certain conditions, pro-oxidant properties.

Key Findings:

-

Antioxidant Effects: Methimazole can act as a scavenger of free oxygen radicals.[10][11] It rapidly eliminates hydrogen peroxide (H₂O₂) in thyroid cells, a mechanism that contributes to its immunomodulatory effects by inhibiting H₂O₂-mediated signaling.[3][12] It can facilitate electron transfer from NADPH to H₂O₂, mimicking the function of antioxidant enzymes like peroxiredoxin or glutathione peroxidase.[3]

-

Pro-oxidant Effects: In contrast, some studies report that methimazole can induce oxidative stress. In feline kidney epithelial cells, methimazole (4 µM) impaired cell viability and increased ROS levels over time.[4] In isolated rat hepatocytes, methimazole-induced cytotoxicity was associated with increased ROS formation, lipid peroxidation, and a collapse in mitochondrial membrane potential.[13] Another study showed that 10mM methimazole sensitizes human thyroid epithelial cells to H₂O₂ toxicity, possibly by inhibiting glucose-6-phosphate dehydrogenase (G6PD).[14]

Quantitative Data Summary:

| Cell Line/Type | Methimazole Concentration | Duration | Effect on Oxidative Stress | Assay Used | Reference |

| FRTL-5 Thyroid Cells | Not specified | Not specified | Rapidly eliminates H₂O₂ | Not specified | [3] |

| Feline Kidney Epithelial Cells | 4 µM | Up to 72 hrs | Increased ROS levels, impaired cell viability | Not specified | [4] |

| Isolated Rat Hepatocytes | Not specified | Not specified | Increased ROS formation, lipid peroxidation, collapse of mitochondrial membrane potential | Not specified | [13] |

| Human Thyroid Epithelial Cells | 10 mM | Not specified | Sensitizes cells to H₂O₂ toxicity | G6PD activity, Apoptosis assay | [14] |

Immunomodulatory Effects and Signaling Pathways

Methimazole exerts significant immunomodulatory effects, influencing cytokine production and interfering with key inflammatory signaling pathways.

Key Findings:

-

Cytokine Modulation: Methimazole has been shown to significantly increase Interleukin-2 (IL-2) levels in cultures of mitogen-stimulated peripheral blood mononuclear cells.[7][10] However, it had no significant effect on the production of gamma-interferon (γ-IFN) or Interleukin-1 (IL-1).[7]

-

Signaling Pathway Interference: A crucial immunomodulatory mechanism of methimazole involves the inhibition of the IFN-γ-induced Janus kinase (JAK)/STAT signaling pathway in thyroid cells.[3]

-

Methimazole scavenges H₂O₂, which is required for the phosphorylation of tyrosine 701 on STAT1.[3]

-

This prevents the full activation of STAT1, a key transcription factor for inflammatory genes.[3]

-

Consequently, methimazole inhibits the transcription of genes like Intercellular Adhesion Molecule-1 (ICAM-1).[3][12]

-

-

MHC Gene Expression: Methimazole can down-regulate the expression of Major Histocompatibility Complex (MHC) class I and class II genes in thyroid epithelial cells, which is another facet of its immunosuppressive action.[15][16]

Quantitative Data Summary:

| Cell Type | Methimazole Concentration | Duration | Effect on Cytokines/Signaling | Reference |

| Peripheral Blood Mononuclear Cells | 10-100 µmol/L | 24-60 hrs | Significant increase in IL-2 levels; no effect on γ-IFN or IL-1 | [7][10] |

| FRTL-5 Thyroid Cells | Not specified | Not specified | Inhibits H₂O₂-mediated phosphorylation of STAT1 (Tyr701) | [3] |

| FRTL-5 Thyroid Cells | Not specified | Not specified | Inhibits IFN-γ-induced transcription of ICAM-1 | [3] |

| FRTL-5 Cells | 5 mM | Not specified | 45% decrease in MHC class-I RNA levels | [15] |

Signaling Pathway Diagram: Methimazole's Inhibition of the IFN-γ/JAK/STAT Pathway

Effects on Gene Expression

Beyond immunomodulatory genes, methimazole directly influences the expression of genes central to thyroid function.

Key Findings:

-

In FRTL-5 cells and human thyroid cells, methimazole treatment leads to a dose-dependent increase in thyroglobulin (Tg) and thyroid peroxidase (TPO) mRNA concentrations.[2][5][17]

-

This effect is observed both in the presence and absence of TSH and is not associated with an increase in TSH-induced cAMP production.[5][17]

-

The stimulatory effect on Tg and TPO gene expression occurs at methimazole concentrations higher than those required for complete TPO enzyme inhibition.[17]

-

This increase in mRNA levels is a transcriptional effect and can be inhibited by cycloheximide, suggesting it requires new protein synthesis.[17][18]

Quantitative Data Summary:

| Cell Line/Type | Methimazole Concentration | Duration | Target Gene | Effect on mRNA Levels | Reference |

| FRTL-5 Cells | 10,000 µM | 2-4 hrs | Thyroglobulin (Tg) | Increase | [15][17] |

| FRTL-5 Cells | 1-10,000 µM | Not specified | Thyroglobulin (Tg) | Dose-dependent increase | [5] |

| Human Thyroid Cells | 1-10,000 µM | Not specified | Thyroglobulin (Tg) | Dose-dependent increase | [5] |

| Porcine Thyroid Follicles | 1 µM and 10 µM | 2 days | TPO | Increase | [2][19] |

Inhibition of Thyroperoxidase (TPO)

The primary and most well-understood action of methimazole is the direct inhibition of TPO, the enzyme essential for thyroid hormone synthesis.

Key Findings:

-

Methimazole inhibits TPO-catalyzed iodination of thyroglobulin, a critical step in hormone synthesis.[1][2]

-

The inhibition of TPO by methimazole is considered irreversible, in contrast to some other inhibitors.[18]

-

Paradoxically, while inhibiting the catalytic activity of TPO, methimazole at therapeutic concentrations can increase cellular TPO activity and TPO mRNA levels in cultured porcine thyroid follicles.[2][19]

Diagram: Methimazole's Mechanism of TPO Inhibition

Experimental Protocols

This section provides generalized protocols for key in-vitro assays used to study the cellular effects of methimazole. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

-

Cell Plating: Seed cells (e.g., FRTL-5, hepatocytes) in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of methimazole and appropriate vehicle controls.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 12, 24, 48 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7][11][12][19]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11][19]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[12]

Apoptosis Detection (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with methimazole for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

-

Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[20]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Live cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[20]

TPO Activity (Guaiacol Oxidation Assay)

This spectrophotometric assay measures the enzymatic activity of TPO by monitoring the oxidation of guaiacol.

-

Source of TPO: Use thyroid microsomal protein preparations from a relevant species (e.g., porcine, human).[19][21]

-

Reaction Mixture Preparation: In a 96-well plate, pre-warm thyroid microsomes with 35 mM guaiacol in an assay buffer (e.g., 100 mM sodium/potassium phosphate buffer, pH 7.4) at 37°C.[21] Include wells with various concentrations of methimazole and vehicle controls.

-

Initiation of Reaction: Start the reaction by adding 300 µM H₂O₂ to each well.[21]

-

Measurement: Immediately measure the initial rate of colored product formation by reading the optical density at 470 nm over several minutes using a spectrophotometer.[17][21]

-

Data Analysis: Calculate the rate of reaction and determine the IC₅₀ of methimazole by plotting the inhibition of TPO activity against the log of methimazole concentration.

Diagram: General Experimental Workflow for In-Vitro Studies

Conclusion

In-vitro research has significantly expanded our understanding of methimazole's cellular effects beyond its primary role as a TPO inhibitor. It is a potent modulator of cell proliferation, apoptosis, gene expression, and key immunoregulatory pathways. Its dual role in cellular redox homeostasis, acting as both an antioxidant and a pro-oxidant depending on the context, highlights the complexity of its interactions. The data and protocols compiled in this guide serve as a valuable resource for the scientific community, aiming to streamline future research into the nuanced mechanisms of methimazole and to aid in the development of novel therapeutic strategies. Further investigation is warranted to fully connect these in-vitro findings with the in-vivo clinical outcomes observed in patients.

References

- 1. Effect of the anti-thyroid drug methimazole on interleukin-1 and interleukin-2 levels in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methimazole and propylthiouracil increase cellular thyroid peroxidase activity and thyroid peroxidase mRNA in cultured porcine thyroid follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.wur.nl [research.wur.nl]

- 4. Methimazole increases thyroid-specific mRNA concentration in human thyroid cells and FRTL-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methimazole inhibits FRTL5 thyroid cell proliferation by inducing S-phase arrest of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2.2. Cell Viability Assay (MTT) [bio-protocol.org]

- 7. broadpharm.com [broadpharm.com]

- 8. FRTL Cells [cytion.com]

- 9. Effects of methimazole on human lymphocyte proliferation and natural killer cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ableweb.org [ableweb.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. The absence of any effect of methimazole on in vitro cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 15. Methimazole and propylthiouracil increase thyroglobulin gene expression in FRTL-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. accegen.com [accegen.com]

- 17. mdpi.com [mdpi.com]

- 18. Methimazole regulation of thyroglobulin biosynthesis and gene transcription in rat FRTL-5 thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdn.prod.website-files.com [cdn.prod.website-files.com]

The Historical Development of Methimazole: A Technical Guide

Introduction

Methimazole, a key therapeutic agent in the management of hyperthyroidism, represents a significant milestone in endocrinology. Its development in the mid-20th century provided a much-needed oral medication to control the overproduction of thyroid hormones, offering an alternative to more invasive treatments like surgery. This technical guide delves into the historical development of methimazole, from its initial synthesis to its established role in modern medicine, with a focus on the scientific and clinical milestones that have shaped its use. For researchers, scientists, and drug development professionals, this document provides an in-depth look at the core data, experimental protocols, and underlying mechanisms of this essential drug.

Discovery and Early Synthesis

The journey of methimazole began in the 1940s, a period of significant discovery in antithyroid compounds. Following the seminal work of Drs. Julia and Cosmo Mackenzie, and Curt Richter at Johns Hopkins University, and the subsequent report by Dr. Edwin B. Astwood in 1943 on thiourea and thiouracil, the stage was set for the development of less toxic and more effective alternatives.[1] Methimazole (1-methyl-2-mercaptoimidazole) was developed in 1949 and quickly became a widely used treatment for hyperthyroidism.[2][3]

Chemical Synthesis

Several methods for the synthesis of methimazole have been developed. A common and scalable approach involves the reaction of 1-methyl-1H-imidazole with ethyl chloroformate and sulfur to produce an intermediate, ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate. This intermediate then undergoes base hydrolysis to yield methimazole with a high overall yield.[4] Another method involves the condensation reaction of methylamino acetaldehyde ethylene acetal and ammonium thiocyanate in the presence of an acid catalyst and a phase transfer catalyst.[5]

A representative synthesis route is the reaction of aminoacetaldehyde diethylacetal with methylisothiocyanate, followed by acid-catalyzed hydrolysis and cyclization to form the imidazole ring of methimazole.[6]

Mechanism of Action

Methimazole's therapeutic effect lies in its ability to inhibit the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[7][8] It does not inactivate existing circulating or stored thyroid hormones, which is why the clinical effects may take several weeks to become apparent.[7][9] The primary mechanism of action is the potent inhibition of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.[8][10][11]

Methimazole's inhibition of TPO disrupts several crucial steps in the synthesis pathway:

-

Inhibition of Iodide Oxidation: TPO catalyzes the oxidation of iodide (I-) to a more reactive iodine species, a necessary step for its incorporation into thyroglobulin. Methimazole blocks this oxidation process.[11]

-

Inhibition of Organification: It prevents the incorporation of iodine into tyrosine residues on the thyroglobulin protein backbone.[9]

-

Inhibition of Coupling: Methimazole interferes with the coupling of iodotyrosine residues (monoiodotyrosine and diiodotyrosine) to form T4 and T3.[7][11]

Some studies have also suggested that methimazole may have immunomodulatory effects, which could be beneficial in autoimmune conditions like Graves' disease.[7][11]

Pharmacokinetics

Methimazole is readily absorbed from the gastrointestinal tract following oral administration, with peak plasma concentrations typically reached within 1 to 2 hours.[8] It is metabolized in the liver, primarily by cytochrome P450 enzymes, and excreted in the urine.[8][9] Compared to propylthiouracil (PTU), methimazole has a longer half-life, which allows for once-daily dosing in many patients.[9]

Table 1: Pharmacokinetic Parameters of Methimazole in Different Patient Populations

| Parameter | Healthy Subjects | Hyperthyroid Patients | Hypothyroid Patients |

| Oral Bioavailability | 93%[12] | ~50%[13] | - |

| Elimination Half-life (t½β) | 4.9 - 5.7 hours[12] | ~6 hours[13] | Slightly prolonged[12] |

| Distribution Half-life (t½α) | 0.10 - 0.23 hours[12] | - | - |

| Time to Peak Concentration (Tmax) | 1.8 ± 1.4 hours (10 mg dose)[14] | 2.3 ± 0.8 hours (10 mg dose)[14] | - |

| Peak Serum Concentration (Cmax) | 213 ± 84 ng/mL (10 mg dose)[14] | 299 ± 92 ng/mL (10 mg dose)[14] | - |

| Urinary Excretion | 5.5 - 8.5% of administered dose[14] | 5.5 - 8.5% of administered dose[14] | - |

Data are presented as mean ± standard deviation where available.

Key Experimental Protocols and Clinical Trials

The efficacy and safety of methimazole have been established through numerous preclinical and clinical studies. Early studies focused on its inhibitory effect on radioiodine uptake by the thyroid gland.[15]

Early Clinical Study Protocol (Illustrative)

An early study to determine the efficacy of methimazole in treating thyrotoxicosis would have followed a protocol similar to this:

-

Patient Selection: Patients with a confirmed diagnosis of hyperthyroidism (e.g., Graves' disease, toxic multinodular goiter) based on clinical symptoms and laboratory tests (elevated T4, suppressed TSH) were enrolled.

-

Treatment Regimen: An initial daily dose of methimazole, typically ranging from 15 to 60 mg, was administered orally, often in divided doses.[8]

-

Monitoring: Patients were monitored at regular intervals (e.g., every 4-6 weeks). Monitoring included:

-

Clinical assessment of hyperthyroid symptoms.

-

Laboratory tests: Serum T4, T3, and TSH levels.

-

Assessment for adverse effects, with particular attention to signs of agranulocytosis (e.g., fever, sore throat) and liver dysfunction.[16]

-

-

Dose Adjustment: The methimazole dose was tapered down to a maintenance dose (typically 5 to 15 mg daily) as the patient became euthyroid.[8]

-

Endpoint: The primary endpoint was the achievement and maintenance of a euthyroid state.

Long-Term Clinical Trials

More recent clinical trials have investigated the optimal duration of methimazole therapy and its long-term safety and efficacy. For instance, a randomized clinical trial demonstrated that continuous methimazole therapy for 5 years resulted in a high remission rate (84%) that persisted for up to 4 years after drug withdrawal in patients with Graves' disease.[8] Another study followed patients on long-term methimazole for up to 24 years, finding it to be an effective and safe modality for preventing relapse of hyperthyroidism.[17][18]

Evolution of Therapeutic Use

Initially used for short-term management of hyperthyroidism before more definitive treatments like surgery or radioactive iodine therapy, the role of methimazole has expanded.[16] It is now considered a primary long-term treatment option for many patients with Graves' disease.[8][19] The preference for methimazole over PTU has also shifted over time, with methimazole becoming the more frequently prescribed antithyroid drug in the United States, largely due to a more favorable safety profile, particularly concerning severe liver injury.[9]

Conclusion

The historical development of methimazole is a testament to the progress of medical science in treating endocrine disorders. From its synthesis in the post-war era to its current status as a first-line therapy for hyperthyroidism, methimazole's journey has been defined by a growing understanding of its mechanism of action, pharmacokinetics, and clinical utility. For drug development professionals, the story of methimazole underscores the importance of continued research to refine therapeutic strategies, optimize dosing, and improve patient outcomes. Its evolution from a novel compound to a cornerstone of thyroid therapy provides valuable insights into the lifecycle of a successful therapeutic agent.

References

- 1. The Origin of Antithyroid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. ANTI-THYROID DRUGS - Some Thyrotropic Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN107162983B - Synthesis and refining method of methimazole - Google Patents [patents.google.com]

- 6. Methimazole synthesis - chemicalbook [chemicalbook.com]

- 7. droracle.ai [droracle.ai]

- 8. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. What is the mechanism of Methimazole? [synapse.patsnap.com]

- 11. discover.zahoransky.com [discover.zahoransky.com]

- 12. Pharmacokinetic properties and bioavailability of methimazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of methimazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of methimazole in normal subjects and hyperthyroid patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Methimazole: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 17. Control of Graves’ hyperthyroidism with very long-term methimazole treatment: a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Long-term, low-dose methimazole therapy is effective in protecting against relapses in Graves’ disease [thyroid.org]

Methodological & Application

Application Note: Quantification of Methimazole in Human Plasma by HPLC-UV

Introduction

Methimazole (MTZ) is a crucial thionamide medication used in the treatment of hyperthyroidism by inhibiting the synthesis of thyroid hormones. Monitoring its concentration in patient plasma is vital for therapeutic drug monitoring, dose optimization, and pharmacokinetic studies due to potential toxic manifestations associated with long-term administration, such as agranulocytosis and hepatitis.[1] This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of methimazole in human plasma.

The presented method is simple, rapid, and sensitive, making it suitable for clinical research and drug development applications.[2] The protocol employs a straightforward protein precipitation step for sample clean-up, followed by reversed-phase HPLC separation and UV detection.

Experimental Protocol

This section provides a detailed methodology for the quantification of methimazole in plasma.

1. Materials and Reagents

-

Methimazole (Reference Standard, >98% purity)

-

Internal Standard (IS), e.g., Hydrocortisone Acetate (HCA)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

-

Orthophosphoric Acid (Analytical Grade)

-

Ultrapure Water

-

Drug-free human plasma

2. Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: ZORBAX Eclipse Plus CN (150 x 4.6 mm i.d., 5 µm particle size) or a similar reversed-phase column like Diaspher-110-C18 (150 x 4 mm, 5 µm).[3][4]

-

Mobile Phase: A mixture of acetonitrile and 0.05 M KH₂PO₄ buffer (20:80, v/v).[3] The pH of the buffer should be adjusted as needed for optimal separation.

-

Flow Rate: 1.0 mL/min.[3]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled at 25°C.

3. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of methimazole and the internal standard in separate 10 mL volumetric flasks using methanol as the solvent.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create calibration standards and quality control (QC) samples.

-

Phosphate Buffer (0.05 M): Dissolve the appropriate amount of KH₂PO₄ in ultrapure water to make a 0.05 M solution.

4. Sample Preparation (Protein Precipitation)

-